5-Iodo-2'-deoxyuridine triphosphate

Description

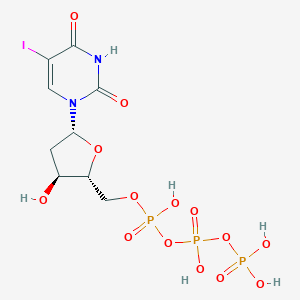

5-Iodo-2'-deoxyuridine triphosphate (this compound, dIUTP) is a synthetic nucleotide analogue first synthesized in 1967 via deamination of 5-iodo-2'-deoxycytidine 5'-phosphoric acid under acidic conditions . It serves as an allosteric inhibitor of deoxycytidylate deaminase (DCTD), a key enzyme in pyrimidine metabolism that converts deoxycytidylate (dCMP) to deoxyuridylate (dUMP). dIUTP mimics deoxythymidine triphosphate (dTTP), the natural feedback inhibitor of DCTD, but exhibits greater inhibitory potency due to the electronegative iodine substituent at the 5-position of the uracil ring .

Propriétés

Numéro CAS |

3731-55-3 |

|---|---|

Formule moléculaire |

C9H14IN2O14P3 |

Poids moléculaire |

594.04 g/mol |

Nom IUPAC |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

Clé InChI |

ZWDWDTXYXXJLJB-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonymes |

5-Iododeoxyuridine triphosphate; IdUTP; 2’-Deoxy-5-iodouridine 5’-triphosphate; 5-Iodo-2’-deoxyuridine 5’-Triphosphate; 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate); 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Deoxythymidine Triphosphate (dTTP)

- Structural Differences : dTTP contains a methyl group at the 5-position of thymine, whereas dIUTP substitutes this with an iodine atom .

- Enzyme Inhibition : Both compounds inhibit DCTD allosterically, but dIUTP is quantitatively more potent. For example, at pH 7.4 and 25°C, dIUTP achieves 50% inhibition of DCTD at lower concentrations than dTTP .

- Functional Impact : Unlike dTTP, which regulates nucleotide pools under physiological conditions, dIUTP’s incorporation into DNA increases mutagenesis and radiosensitization in cancer cells .

5-Chloro-2’-Deoxycytidine Triphosphate (CldCTP)

- Synthesis : CldCTP is synthesized via Ludwig’s method, involving phosphorylation of 5-chloro-2’-deoxycytidine with phosphorus oxychloride and subsequent purification .

- Mechanism : While dIUTP targets DCTD, CldCTP primarily acts as a substrate for DNA polymerases. Its chlorine substituent facilitates chain termination, making it useful in sequencing applications .

- Therapeutic Use : CldCTP’s mechanism contrasts with dIUTP’s allosteric inhibition, highlighting structural tailoring for specific enzymatic interactions.

9-β-D-Arabinofuranosyl-Adenine 5'-Triphosphate (araATP)

- Structure: AraATP features an arabinose sugar moiety instead of deoxyribose, altering its stereochemical interactions with enzymes .

- Enzyme Targets : It competitively inhibits ribonucleotide reductase (RNR) with Ki values of 15 µM (for CDP reduction) and 4 µM (for ADP reduction) .

- Comparison to dIUTP : Unlike dIUTP’s allosteric action, araATP competes directly with ATP/GTP at RNR’s activator site, demonstrating divergent strategies for enzyme modulation .

5-Ethynyl-2′-Deoxycytidine Triphosphate (EdCTP)

Fluoropyrimidines (Fluorouracil/FUdR)

- Synergy with dIUTP : Fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) enhance dIUTP’s cytotoxicity in human bladder cancer cells (e.g., T24 line). FdUrd increases dIUTP’s DNA incorporation by 300% via thymidylate synthase inhibition and dTTP pool depletion .

- Mechanistic Divergence : Fluoropyrimidines target thymidylate synthase, while dIUTP directly inhibits DCTD, illustrating complementary pathways for antimetabolite therapies .

5-(4,5-Dihydroxypent-1-ynyl)-2’-Deoxyuridine Triphosphate (dUdhpTP)

- Synthesis: dUdhpTP is synthesized via Sonogashira coupling of 5-iodo-2'-deoxyuridine triphosphate with 4,5-dihydroxypent-1-yne, followed by hydrogenation .

- Application : This compound studies bacteriophage-related epigenetic modifications, diverging from dIUTP’s focus on enzyme inhibition and DNA incorporation .

Key Research Findings

- Enzyme Kinetics : dIUTP’s inhibition of DCTD is temperature-sensitive, with optimal activity at 25°C .

- Therapeutic Synergy : Combining dIUTP with fluoropyrimidines enhances DNA damage in bladder cancer cells by 3-fold .

- Radiolabeling Applications : Radiolabeled dIUTP derivatives (e.g., [125I]-cycloSaligenyl phosphotriesters) are used in imaging and targeted therapy .

Q & A

Q. What are the established synthesis protocols for dIUTP, and how is purity validated?

dIUTP is synthesized via deamination of 5-iodo-2'-deoxycytidine 5'-phosphoric acid using sodium nitrite in hydrochloric acid at 0–4°C, followed by purification via Dowex 50 column chromatography . Tributylammonium pyrophosphate and anhydrous dimethylformamide are key reagents. Purity is confirmed using high-performance liquid chromatography (HPLC) with a MonoQ column and electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode .

Q. How does dIUTP act as an allosteric inhibitor of deoxycytidylate deaminase?

dIUTP competes with the natural activator deoxycytidine triphosphate (dCTP) at the regulatory site of deoxycytidylate deaminase, reducing enzyme activity. This inhibition is pH- and temperature-dependent, with maximal inhibition observed at physiological pH (7.0–7.5) and 25°C .

Q. What role does dIUTP play in regulating thymidine kinase activity?

dIUTP inhibits thymidine kinase by mimicking deoxythymidine triphosphate (dTTP), a feedback regulator. This pseudo-feedback mechanism reduces phosphorylation of thymidine analogs, limiting their incorporation into DNA .

Advanced Research Questions

Q. How can researchers optimize dIUTP use in enzymatic assays with conflicting substrate concentration effects?

At non-rate-limiting substrate concentrations, dIUTP exhibits competitive inhibition against dCTP. However, at low substrate levels, reaction velocity peaks at 25°C and declines with temperature deviations. Experimental designs should include kinetic assays across substrate gradients (e.g., 0.1–2.0 mM deoxycytidylate) and temperatures (20–37°C) to resolve contradictions .

Q. What strategies improve dIUTP incorporation efficiency into DNA during sequencing or polymerase reactions?

Using modified DNA polymerases (e.g., Sequenase) enhances dIUTP incorporation. However, inconsistent termination reactions may occur due to improper mix preparation. RP-HPLC monitoring and ESMS analysis are critical for verifying incorporation efficiency and troubleshooting failed reactions .

Q. How does dIUTP compare to dTTP and halogenated analogs (e.g., 5-bromo-dUTP) in inhibitory potency?

dIUTP exhibits stronger inhibition than dTTP in deoxycytidylate deaminase assays, likely due to iodine’s electronegativity enhancing binding affinity. Comparative studies using isothermal titration calorimetry (ITC) reveal differences in ΔG values, supporting its superior inhibitory profile .

Q. What methodologies enable site-specific DNA labeling using dIUTP?

dIUTP can be incorporated into oligonucleotides via phosphoramidite chemistry. Post-synthesis, palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids in aqueous conditions facilitates site-specific bioconjugation (e.g., fluorescent tags). Reaction efficiency is validated by RP-HPLC and mass spectrometry .

Q. How do structural modifications (e.g., pivalate esters) influence dIUTP solubility and bioactivity?

Esterification (e.g., 5'-pivalate) increases lipophilicity, altering solubility (e.g., 1.928 × 10⁵ g/L in pH 7.4 buffer). Solubility-temperature profiles and partition coefficient (logP) studies are essential for optimizing cellular uptake and enzymatic interactions .

Methodological Considerations

Q. How should researchers address temperature-dependent contradictions in deamination kinetics?

Standardize assays at 25°C, where deoxycytidylate deaminase activity is highest. Include positive controls (dTTP) and use Arrhenius plots to analyze activation energy (Ea) deviations caused by dIUTP .

Q. What analytical techniques resolve discrepancies in dIUTP’s allosteric vs. competitive effects?

Combine kinetic inhibition assays with X-ray crystallography or cryo-EM to visualize binding modes. Differential scanning fluorimetry (DSF) can assess conformational changes in the enzyme upon dIUTP binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.